Cas no 2172009-23-1 (2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)-3-methoxypropanoic acid)

2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)-3-methoxypropanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclopentyl backbone and a methoxypropanoic acid side chain, offering steric control and enhanced solubility in organic solvents. The Fmoc group ensures orthogonal protection compatibility in solid-phase peptide synthesis (SPPS), facilitating selective deprotection under mild basic conditions. This compound is particularly useful for introducing constrained amino acid analogs or modifying peptide conformation. Its synthetic versatility makes it valuable for research in medicinal chemistry and bioconjugation, where precise control over peptide structure is required. The methoxypropanoic acid moiety further expands its utility in linker design and functionalization strategies.
2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)-3-methoxypropanoic acid structure
2172009-23-1 structure
商品名:2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)-3-methoxypropanoic acid
CAS番号:2172009-23-1
MF:C25H28N2O7
メガワット:468.499027252197
CID:6475388
PubChem ID:165512837

2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)-3-methoxypropanoic acid 化学的及び物理的性質

名前と識別子

    • 2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)-3-methoxypropanoic acid
    • 2172009-23-1
    • 2-({[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}oxy)-3-methoxypropanoic acid
    • EN300-1543915
    • インチ: 1S/C25H28N2O7/c1-32-15-21(22(28)29)34-27-23(30)25(12-6-7-13-25)26-24(31)33-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-15H2,1H3,(H,26,31)(H,27,30)(H,28,29)
    • InChIKey: IAMJBJBWNKWUBR-UHFFFAOYSA-N
    • ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1(C(NOC(C(=O)O)COC)=O)CCCC1)=O

計算された属性

  • せいみつぶんしりょう: 468.18965124g/mol
  • どういたいしつりょう: 468.18965124g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 34
  • 回転可能化学結合数: 10
  • 複雑さ: 717
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 123Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)-3-methoxypropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1543915-50mg
2-({[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}oxy)-3-methoxypropanoic acid
2172009-23-1
50mg
$2829.0 2023-09-25
Enamine
EN300-1543915-500mg
2-({[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}oxy)-3-methoxypropanoic acid
2172009-23-1
500mg
$3233.0 2023-09-25
Enamine
EN300-1543915-10000mg
2-({[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}oxy)-3-methoxypropanoic acid
2172009-23-1
10000mg
$14487.0 2023-09-25
Enamine
EN300-1543915-1.0g
2-({[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}oxy)-3-methoxypropanoic acid
2172009-23-1
1g
$0.0 2023-06-05
Enamine
EN300-1543915-250mg
2-({[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}oxy)-3-methoxypropanoic acid
2172009-23-1
250mg
$3099.0 2023-09-25
Enamine
EN300-1543915-1000mg
2-({[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}oxy)-3-methoxypropanoic acid
2172009-23-1
1000mg
$3368.0 2023-09-25
Enamine
EN300-1543915-2500mg
2-({[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}oxy)-3-methoxypropanoic acid
2172009-23-1
2500mg
$6602.0 2023-09-25
Enamine
EN300-1543915-100mg
2-({[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}oxy)-3-methoxypropanoic acid
2172009-23-1
100mg
$2963.0 2023-09-25
Enamine
EN300-1543915-5000mg
2-({[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}oxy)-3-methoxypropanoic acid
2172009-23-1
5000mg
$9769.0 2023-09-25

2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)-3-methoxypropanoic acid 関連文献

2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)-3-methoxypropanoic acidに関する追加情報

Comprehensive Analysis of 2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)-3-methoxypropanoic acid (CAS No. 2172009-23-1)

In the rapidly evolving field of organic chemistry and pharmaceutical research, 2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)-3-methoxypropanoic acid (CAS No. 2172009-23-1) has emerged as a compound of significant interest. This molecule, characterized by its complex structure and versatile applications, is widely utilized in peptide synthesis, drug discovery, and bioconjugation. The presence of the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group makes it particularly valuable in solid-phase peptide synthesis (SPPS), a technique that has gained traction due to its efficiency and scalability.

The compound's unique structure, featuring a cyclopentylformamido moiety and a 3-methoxypropanoic acid tail, enables it to act as a linker or spacer in bioconjugation strategies. Researchers are increasingly exploring its potential in targeted drug delivery systems, a hot topic in modern therapeutics. With the rise of personalized medicine, the demand for precise and efficient conjugation tools like 2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)-3-methoxypropanoic acid has surged, as evidenced by frequent searches for "Fmoc-protected linkers" and "peptide synthesis reagents" in scientific databases.

One of the most discussed applications of this compound is its role in proteolysis-targeting chimeras (PROTACs), a groundbreaking technology in drug development. PROTACs leverage bifunctional molecules to degrade target proteins, and the Fmoc group in 2172009-23-1 provides stability during synthesis. This aligns with the growing interest in "protein degradation therapies" and "next-generation drug modalities," which are trending topics in both academic and industrial research.

From a synthetic chemistry perspective, the compound's methoxypropanoic acid segment offers solubility advantages, making it suitable for aqueous reaction conditions. This property is critical for researchers working on "water-compatible coupling reagents" or "green chemistry approaches," which are frequently searched terms in the context of sustainable synthesis. Additionally, the cyclopentyl ring enhances steric control, a feature highly valued in asymmetric synthesis and catalyst design.

Quality control and analytical characterization of 2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)-3-methoxypropanoic acid are essential for ensuring its performance in downstream applications. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed. The compound's CAS No. 2172009-23-1 serves as a unique identifier, facilitating accurate literature searches and regulatory compliance, a point of emphasis for laboratories adhering to Good Manufacturing Practices (GMP).

In conclusion, 2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)-3-methoxypropanoic acid represents a multifaceted tool in modern chemical research. Its applications span from peptide synthesis to innovative therapeutic strategies, reflecting the compound's adaptability to current scientific trends. As the demand for precision in drug development grows, this molecule is poised to remain a cornerstone in the toolkit of chemists and pharmacologists alike.

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